2,6-Diphenyldithieno[3,2-b:2',3'-d]thiophene
Overview
Description
2,6-Diphenyldithieno[3,2-b:2’,3’-d]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It has emerged as a remarkable entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .
Synthesis Analysis
An improved synthesis of DTT and its 2,6- and 3,5-dibromo derivatives has been devised; Stille cross coupling of 2,5- (bistrimethylstannyl)-DTT afforded the oligomer 12 .Molecular Structure Analysis
The molecular structure of DTT is characterized by a high π-electron density, a planar structure, and the presence of a vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms . The molecular formula is C20H12S3 .Chemical Reactions Analysis
DTT has attracted attention due to its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .Physical And Chemical Properties Analysis
DTT is known for its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and presence of vacant d-orbital . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .Mechanism of Action
The mechanism of action of DTT in organic electronics is attributed to its higher charge mobility, extended π-conjugation, and better tuning of band gaps . In photopolymerization, a feasible initiation mechanism involves intermolecular electron transfer from photoexcited thiophene compound to the onium salt .
Safety and Hazards
Future Directions
DTT is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . Its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and so forth, suggests promising future directions .
properties
IUPAC Name |
4,10-diphenyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12S3/c1-3-7-13(8-4-1)15-11-17-19(22-15)20-18(21-17)12-16(23-20)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVHYUGTODNKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C4=C(S3)C=C(S4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653351 | |
Record name | 2,6-Diphenylbisthieno[3,2-b:2',3'-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
881838-94-4 | |
Record name | 2,6-Diphenylbisthieno[3,2-b:2',3'-d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.